2,3-Dihydro-1H-phenalene
Overview
Description
2,3-Dihydro-1H-phenalene is an organic compound with the molecular formula C13H12. It is a polycyclic aromatic hydrocarbon that is structurally related to phenalene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-phenalene typically involves the hydrogenation of phenalene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the reduction of phenalene using sodium in liquid ammonia .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-phenalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenalene-1,3-dione.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Phenalene-1,3-dione.
Reduction: Saturated hydrocarbons.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
2,3-Dihydro-1H-phenalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studies have shown its potential as a photosensitizer in photodynamic therapy.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of dyes, pigments, and other organic materials
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-phenalene involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the BCL-2 family of proteins, which are involved in the regulation of apoptosis. This inhibition can lead to the induction of cell death in cancer cells .
Comparison with Similar Compounds
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Known for its unique oxidative reactivity and applications in fluorescent sensing and medicinal chemistry.
Phenalenone: Used as a photosensitizer in antimicrobial photodynamic therapy.
Indole Derivatives: Widely studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness: 2,3-Dihydro-1H-phenalene stands out due to its stability and versatility in undergoing various chemical reactions.
Properties
IUPAC Name |
2,3-dihydro-1H-phenalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-2,4-6,8H,3,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLVRYWFYXZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C(=CC=C3)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197324 | |
Record name | 2,3-Dihydro-1H-phenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-58-3 | |
Record name | 2,3-Dihydro-1H-phenalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-phenalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1H-phenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-phenalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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